molecular formula C17H17N3O4S B3675394 N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3675394
M. Wt: 359.4 g/mol
InChI Key: KERVKICZMAJZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the benzamide family and features a nitrophenyl group, a carbamothioyl group, and a propan-2-yloxy group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the reaction of 3-nitroaniline with isothiocyanate derivatives under controlled conditions. The reaction proceeds through the formation of a thiourea intermediate, which subsequently reacts with 3-(propan-2-yloxy)benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can react with the carbamothioyl group under mild conditions.

Major Products

Scientific Research Applications

N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group plays a crucial role in its binding affinity, while the carbamothioyl group contributes to its reactivity. The pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
  • 4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(2)24-15-8-3-5-12(9-15)16(21)19-17(25)18-13-6-4-7-14(10-13)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVKICZMAJZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.